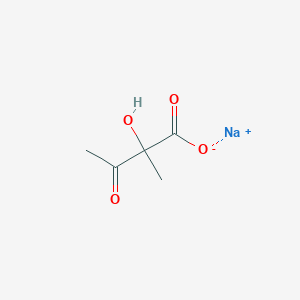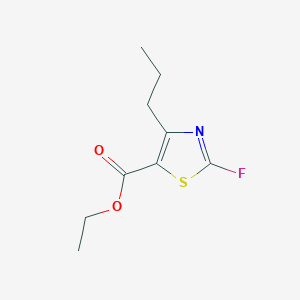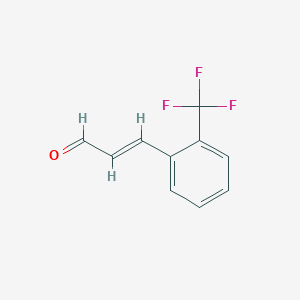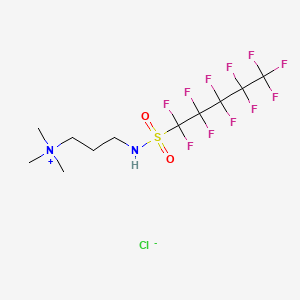
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is a chemical compound with the molecular formula C11H16ClF11N2O2S and a molecular weight of 484.75 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and a sulphonyl group attached to a highly fluorinated alkyl chain. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride typically involves the reaction of a quaternary ammonium compound with a sulphonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a quaternary ammonium compound and a sulphonyl chloride derivative.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The temperature is maintained at a specific range, usually between 0°C to 25°C, to control the reaction rate.
Product Isolation: After the reaction is complete, the product is isolated through filtration or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The industrial production methods also emphasize safety and environmental considerations, ensuring that the process is efficient and sustainable .
化学反応の分析
Types of Reactions
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while hydrolysis can produce sulphonyl derivatives and other related compounds .
科学的研究の応用
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate the interactions between quaternary ammonium compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and coatings.
作用機序
The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can interact with negatively charged molecules, while the fluorinated alkyl chain provides hydrophobic interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects .
類似化合物との比較
Similar Compounds
- Trimethyl-3-(((pentafluoropropyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((heptafluorobutyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium chloride
Uniqueness
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic interactions and increased stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific interaction properties .
特性
CAS番号 |
68957-55-1 |
|---|---|
分子式 |
C11H16F11N2O2S.Cl C11H16ClF11N2O2S |
分子量 |
484.76 g/mol |
IUPAC名 |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C11H16F11N2O2S.ClH/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RHGJXQKTIMJLCF-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
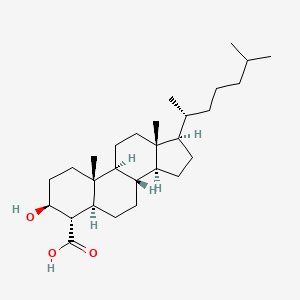
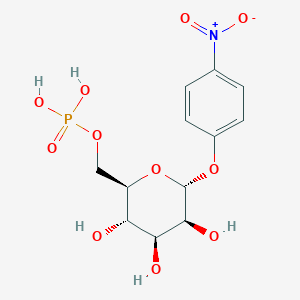
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
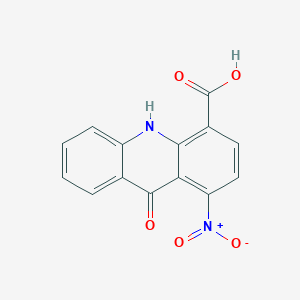
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
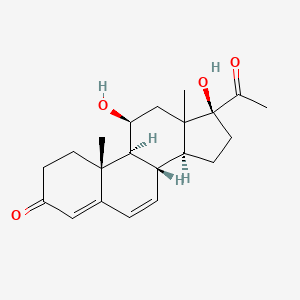
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)

